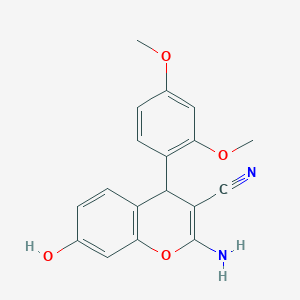![molecular formula C16H11N3O5 B11051060 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide](/img/structure/B11051060.png)
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-aminobenzamide under controlled conditions. The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group facilitates nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide involves its interaction with various molecular targets. For instance, its anticonvulsant activity is believed to be associated with its effects on γ-aminobutyric acid (GABA) ionotropic receptors . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits anticonvulsant properties.
7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one: Another coumarin derivative with anticonvulsant effects.
Uniqueness
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide stands out due to its specific structural features, such as the benzamide group, which may enhance its biological activity and selectivity compared to other coumarin derivatives.
This compound’s unique combination of structural elements and biological activities makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H11N3O5 |
|---|---|
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
2-[(3-nitro-2-oxochromen-4-yl)amino]benzamide |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)9-5-1-3-7-11(9)18-13-10-6-2-4-8-12(10)24-16(21)14(13)19(22)23/h1-8,18H,(H2,17,20) |
Clé InChI |
AKFZFBFDRCIJHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=CC=C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)
![5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline](/img/structure/B11050985.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)

![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)
![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)
![5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051051.png)